

A Technical Guide to the Role of Ubiquitination in the Inflammatory Response

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Compound of Interest		
Compound Name:	Ubiquitination-IN-3	
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Prepared for: Researchers, scientists, and drug development professionals.

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Introduction to the Ubiquitin-Proteasome System

Ubiquitination is a reversible and highly regulated post-translational modification where ubiquitin, a small 76-amino acid protein, is covalently attached to substrate proteins.[1][2] This process is not merely a signal for protein degradation via the proteasome but also serves as a critical regulator of a vast array of cellular processes, including signal transduction, DNA repair, protein localization, and, crucially, the immune response.[2][3] The ubiquitination process is carried out by a sequential enzymatic cascade involving three key enzymes: a ubiquitinactivating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2] The specificity of this system is primarily conferred by the hundreds of distinct E3 ligases, which are responsible for recognizing and selecting specific substrate proteins for ubiquitination.[4]

The complexity of the ubiquitin signal is further enhanced by the ability of ubiquitin itself to be ubiquitinated on any of its seven internal lysine residues (K6, K11, K27, K29, K33, K48, K63) or

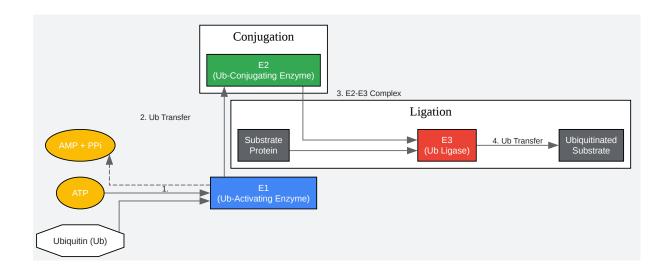


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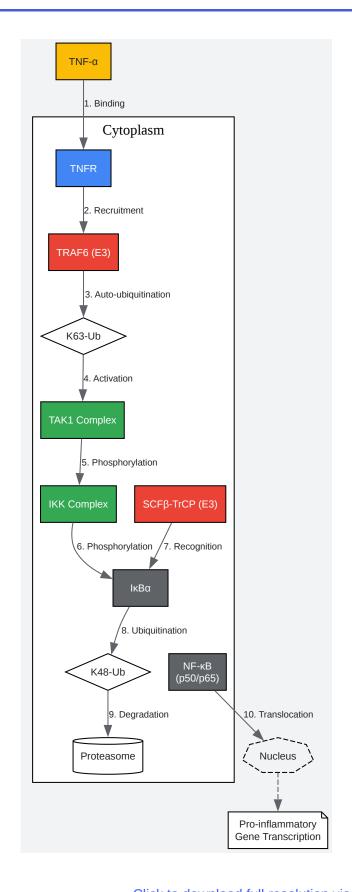
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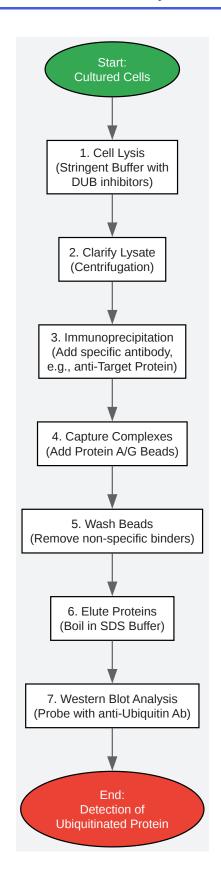
its N-terminal methionine (M1), leading to the formation of polyubiquitin chains with different linkages.[2] These different chain types serve distinct functions; for instance, K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked and M1-linked (linear) chains are critical non-degradative signals in inflammatory signaling pathways.[2][5] The process is reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin from substrates, adding another layer of regulatory control.[2]











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